N-benzyl-2-((3-(4-(4-methoxyphenyl)piperazin-1-yl)pyrazin-2-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of N-benzyl-2-((3-(4-(4-methoxyphenyl)piperazin-1-yl)pyrazin-2-yl)thio)acetamide is not directly detailed in the provided papers. However, a related compound, N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides, was synthesized and characterized using 1H NMR, 13C NMR, and elemental analysis . This suggests that similar analytical techniques could be employed for the synthesis and characterization of the compound . The synthesis likely involves the formation of a thiazole derivative, followed by the introduction of a piperazine moiety and subsequent modifications to add the methoxyphenyl group.
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using X-ray crystallography. For instance, 2-acetamido-N-benzyl-2-(methoxyamino)acetamides exhibit a linearly extended conformation with significant interplanar angles between amide groups . This information provides insight into the potential conformational properties of this compound, which may also display a linear or slightly bent chain due to the presence of amide groups.
Chemical Reactions Analysis
The papers do not provide specific reactions for the compound of interest. However, the antitumor activities of similar N-benzyl acetamide derivatives suggest that these compounds could participate in biological reactions leading to antiproliferative effects . The presence of a piperazine ring and a methoxyphenyl group in the compound may influence its reactivity and interaction with biological targets.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly mentioned in the provided papers. However, the anticonvulsant properties of related compounds, such as 2-acetamido-N-benzyl-2-(methoxyamino)acetamides, are attributed to specific molecular features, including the presence of oxygen atoms and a phenyl group . These features are likely to influence the solubility, stability, and overall pharmacological profile of the compound .
Mechanism of Action
Target of Action
The compound, also known as N-benzyl-2-({3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide, primarily targets α1D/1A-adrenoceptors . These receptors play a significant role in various neurological conditions .
Mode of Action
The compound exhibits high subtype-selectivity to both α1D- and α1A-adrenoceptors . It is known to induce apoptosis in benign prostatic hyperplasia independently of α1-adrenoceptor blocking . This suggests that the compound interacts with its targets and induces changes that lead to apoptosis, a form of programmed cell death .
Biochemical Pathways
The compound’s action affects the biochemical pathways related to apoptosis. RNA-Seq analysis has identified six anti-apoptotic genes (Bcl-3, B-lymphoma Mo-MLV insertion region 1 [Bmi-1], ITGA2, FGFR3, RRS1, and SGK1) that are affected by the compound . Among these, Bmi-1 is involved in the apoptotic induction of the compound in BPH-1 .
Result of Action
The compound exhibits significant cell viability inhibition and apoptotic induction in the BPH-1 cell line .
properties
IUPAC Name |
N-benzyl-2-[3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O2S/c1-31-21-9-7-20(8-10-21)28-13-15-29(16-14-28)23-24(26-12-11-25-23)32-18-22(30)27-17-19-5-3-2-4-6-19/h2-12H,13-18H2,1H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MANLHZYGHXIWDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=NC=CN=C3SCC(=O)NCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.